(4-Chlorophenyl)diphenylsulfonium triflate
Overview
Description
(4-Chlorophenyl)diphenylsulfonium triflate is an organic compound belonging to the class of diphenylsulfonium salts. These salts consist of a central sulfur atom bonded to two phenyl rings and a third organic group, in this case, a 4-chlorophenyl group, with a trifluoromethanesulfonate (triflate) counterion. This compound is known for its applications in various fields of scientific research, particularly in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)diphenylsulfonium triflate typically involves the reaction of diphenyl sulfide with trifluoromethanesulfonic acid. The general reaction can be represented as follows: [ \text{Ph}_2\text{S} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Ph}_2\text{S}(\text{CF}_3\text{SO}_3) ] where Ph represents a phenyl ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
(4-Chlorophenyl)diphenylsulfonium triflate has several applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in the study of biological molecules and their interactions.
Medicine: While not directly used in therapeutic applications, it serves as a model compound for studying sulfonium-based drugs.
Industry: It is employed in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)diphenylsulfonium triflate involves the generation of reactive species upon photolysis or chemical activation. The positively charged sulfonium ion (S+) can undergo deprotonation to form reactive sulfur ylides, which participate in cycloaddition reactions. The presence of the electron-withdrawing chlorine atom on the 4-chlorophenyl ring influences the reactivity of the molecule, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Diphenylsulfonium triflate: Lacks the 4-chlorophenyl group, resulting in different reactivity.
Triphenylsulfonium triflate: Contains three phenyl groups, leading to variations in solubility and reactivity.
(4-Methylphenyl)diphenylsulfonium triflate: The presence of a methyl group instead of a chlorine atom affects the compound’s electronic properties.
Properties
IUPAC Name |
(4-chlorophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCOJQUTUIVEJQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584135 | |
Record name | (4-Chlorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255056-43-0 | |
Record name | (4-Chlorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Chlorophenyl)diphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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